3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione
Description
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione is a fluorinated diketone derivative with a central 2,4-pentanedione core substituted at the 3-position with two 3-(trifluoromethyl)benzyl groups. The trifluoromethyl (-CF₃) groups confer unique electronic and steric properties, enhancing thermal stability, lipophilicity, and resistance to metabolic degradation compared to non-fluorinated analogs .
Properties
IUPAC Name |
3,3-bis[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6O2/c1-13(28)19(14(2)29,11-15-5-3-7-17(9-15)20(22,23)24)12-16-6-4-8-18(10-16)21(25,26)27/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLTYLOJMGAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190370 | |
| Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477847-82-8 | |
| Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477847-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis[[3-(trifluoromethyl)phenyl]methyl]-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione typically involves multiple steps, starting with the preparation of 3-(trifluoromethyl)benzyl bromide. This intermediate is synthesized by reacting 3-(trifluoromethyl)benzyl alcohol with phosphorus tribromide in the presence of a solvent like toluene . The resulting 3-(trifluoromethyl)benzyl bromide is then reacted with 2,4-pentanedione under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group increases molecular weight and lipophilicity (higher LogP) compared to chloro substituents. For example, the 4-chloro analog (349.25 g/mol) is lighter than the estimated ~504.3 g/mol for the trifluoromethyl variant .
- Thiazolylmethyl Substituents : The thiazole-containing derivative exhibits the highest boiling point (504.8°C) due to polarizable sulfur and nitrogen atoms, enhancing intermolecular interactions .
- Phenylazo Group : The phenylazo substituent (C₁₁H₁₂N₂O₂) reduces molecular weight and may impart photochemical reactivity due to the azo (-N=N-) group .
Biological Activity
3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione (CAS Number: 477847-82-8) is an organic compound characterized by its unique structure, featuring trifluoromethyl groups attached to benzyl rings and a pentanedione backbone. This configuration imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C17H14F6O2
- Molecular Weight : 366.29 g/mol
- Structure : The compound contains two trifluoromethyl groups and a pentanedione moiety, enhancing its lipophilicity and biological activity.
The biological activity of 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl groups increase the lipophilicity of the compound, facilitating its penetration into cell membranes. This interaction can modulate various biochemical pathways, leading to significant biological effects.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties . Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance:
- Case Study 1 : In vitro studies demonstrated that 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione significantly reduced the viability of breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. It has been investigated for its potential to reduce inflammation in various models:
- Case Study 2 : In animal models of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes:
- Case Study 3 : It was found to inhibit acetylcholinesterase (AChE), an enzyme important for neurotransmission. This inhibition could have implications for neurodegenerative diseases where AChE activity is dysregulated.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Bis(trifluoromethyl)benzyl bromide | Lacks pentanedione backbone | Limited biological studies |
| 3-(Trifluoromethyl)benzylamine | Contains amine group | Moderate cytotoxicity |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | Contains hydroxyl group | Weak anti-inflammatory |
The unique combination of trifluoromethyl groups and the pentanedione backbone in 3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione distinguishes it from similar compounds, contributing to its enhanced biological activity.
Research Findings Summary
- Anticancer Activity : Effective against breast cancer cell lines with significant cytotoxic effects.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines in animal models.
- Enzyme Inhibition : Inhibits AChE activity, suggesting potential applications in neurodegenerative disease treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
